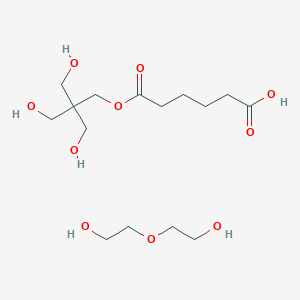

Adipic acid-diethyleneglycol-pentaerythritol

Beschreibung

Adipic acid-diethyleneglycol-pentaerythritol is a complex organic compound with the molecular formula C15H32O11. It is formed by the combination of adipic acid, diethylene glycol, and pentaerythritol. This compound is known for its versatility and is used in various industrial applications, particularly in the production of polyesters and polyurethanes .

Eigenschaften

Molekularformel |

C15H30O10 |

|---|---|

Molekulargewicht |

370.39 g/mol |

IUPAC-Name |

6-[3-hydroxy-2,2-bis(hydroxymethyl)propoxy]-6-oxohexanoic acid;2-(2-hydroxyethoxy)ethanol |

InChI |

InChI=1S/C11H20O7.C4H10O3/c12-5-11(6-13,7-14)8-18-10(17)4-2-1-3-9(15)16;5-1-3-7-4-2-6/h12-14H,1-8H2,(H,15,16);5-6H,1-4H2 |

InChI-Schlüssel |

VGCJUVOIDALIAU-UHFFFAOYSA-N |

Kanonische SMILES |

C(CCC(=O)OCC(CO)(CO)CO)CC(=O)O.C(COCCO)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of adipic acid-diethyleneglycol-pentaerythritol typically involves the esterification of adipic acid with diethylene glycol and pentaerythritol. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The process involves heating the reactants to temperatures between 150-200°C to facilitate the esterification reaction .

Industrial Production Methods

In industrial settings, the production of adipic acid-diethyleneglycol-pentaerythritol is scaled up using continuous flow reactors. The reactants are fed into the reactor, where they undergo esterification under controlled temperature and pressure conditions. The product is then purified through distillation and crystallization to obtain the desired compound with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

Adipic acid-diethyleneglycol-pentaerythritol undergoes various chemical reactions, including:

Esterification: The formation of esters from carboxylic acids and alcohols.

Hydrolysis: The breakdown of esters into carboxylic acids and alcohols in the presence of water.

Oxidation: The conversion of alcohol groups to carbonyl groups using oxidizing agents.

Common Reagents and Conditions

Esterification: Sulfuric acid as a catalyst, temperatures between 150-200°C.

Hydrolysis: Acidic or basic conditions, room temperature to 100°C.

Oxidation: Potassium permanganate or chromium trioxide as oxidizing agents, room temperature to 80°C.

Major Products Formed

Esterification: Formation of adipic acid-diethyleneglycol-pentaerythritol.

Hydrolysis: Adipic acid, diethylene glycol, and pentaerythritol.

Oxidation: Formation of carbonyl compounds from alcohol groups.

Wissenschaftliche Forschungsanwendungen

Adipic acid-diethyleneglycol-pentaerythritol has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of polyesters and polyurethanes.

Biology: Studied for its potential use in biodegradable polymers.

Medicine: Investigated for its biocompatibility and potential use in drug delivery systems.

Industry: Utilized in the production of coatings, adhesives, and sealants

Wirkmechanismus

The mechanism of action of adipic acid-diethyleneglycol-pentaerythritol involves its ability to form ester bonds, which contribute to its role in polymer synthesis. The compound interacts with various molecular targets, including hydroxyl and carboxyl groups, facilitating the formation of long-chain polymers. These interactions are crucial for its applications in producing polyesters and polyurethanes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Adipic acid: A key industrial dicarboxylic acid used in nylon manufacturing.

Diethylene glycol: A common glycol used in the production of polyesters.

Pentaerythritol: A polyol used in the synthesis of alkyd resins and polyurethanes

Uniqueness

Adipic acid-diethyleneglycol-pentaerythritol is unique due to its combination of three different components, which imparts distinct properties such as enhanced flexibility and durability in the resulting polymers. This makes it particularly valuable in applications requiring high-performance materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.